molecular formula C₂₉H₅₀NNaO₇S B1145764 Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt CAS No. 206111-65-1

Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt

Cat. No.: B1145764
CAS No.: 206111-65-1
M. Wt: 579.76
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Description

Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is a bile acid derivative. Bile acids are synthesized in the liver and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a taurine conjugate of cholic acid, which enhances its solubility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt typically involves the conjugation of cholic acid with taurine. The process begins with the activation of cholic acid, usually through the formation of a cholic acid chloride intermediate. This intermediate then reacts with taurine in the presence of a base, such as sodium hydroxide, to form the desired taurine conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s solubility and activity.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce keto derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt involves its interaction with bile acid receptors and transporters. It can modulate the activity of these receptors, influencing bile acid metabolism and cholesterol homeostasis. The compound also exhibits anti-apoptotic and neuroprotective effects by reducing endoplasmic reticulum stress and inhibiting apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    Taurocholic Acid Sodium Salt: Another taurine conjugate of cholic acid with similar solubility and biological activity.

    Glycocholic Acid Sodium Salt: A glycine conjugate of cholic acid with different solubility properties.

    Taurodeoxycholic Acid Sodium Salt: A taurine conjugate of deoxycholic acid with distinct biological effects.

Uniqueness

Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which influence its solubility, biological activity, and interaction with receptors and transporters.

Properties

CAS No.

206111-65-1

Molecular Formula

C₂₉H₅₀NNaO₇S

Molecular Weight

579.76

Synonyms

2-​[[(3α,​5β,​7α,​12α,​25R)​-​3,​7,​12-​Trihydroxy-​26-​oxocholestan-​26-​yl]​amino]​-​ethanesulfonic Acid Monosodium Salt; 

Origin of Product

United States

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